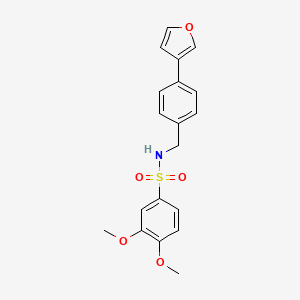

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5S/c1-23-18-8-7-17(11-19(18)24-2)26(21,22)20-12-14-3-5-15(6-4-14)16-9-10-25-13-16/h3-11,13,20H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJUSQIZWHJZNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group could produce amines.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide and related sulfonamide derivatives from the evidence:

Key Observations:

Structural Complexity: The target compound is less complex than the pyrazolo-pyrimidin-chromen hybrid () and Brecanavir (), which incorporate fused heterocyclic systems (e.g., chromen, furofuran). These structural differences may correlate with target specificity; for example, Brecanavir’s hexahydrofurofuran moiety is critical for binding HIV protease .

Sulfonamide Variations :

- The 3,4-dimethoxybenzenesulfonamide in the target compound contrasts with the benzodioxol sulfonamide in Brecanavir. While both feature electron-donating groups (methoxy vs. methylenedioxy), the benzodioxol group in Brecanavir improves metabolic stability, a key factor in its antiretroviral efficacy .

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (~375.4) suggests better membrane permeability compared to Brecanavir (703.8), though its dimethoxy groups may reduce aqueous solubility relative to Brecanavir’s polar carbamate and thiazole substituents.

Biological Activity

N-(4-(furan-3-yl)benzyl)-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound characterized by a unique structure that includes a furan ring, a benzyl group, and a sulfonamide moiety. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is N-[[4-(furan-3-yl)phenyl]methyl]-3,4-dimethoxybenzenesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 373.43 g/mol. The structure is depicted below:

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for microbial survival.

Table 1: Antibacterial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

The biological activity of this compound can be attributed to its structural components. The furan ring and sulfonamide group are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of biological processes relevant to disease mechanisms.

Case Studies

Several studies have been conducted to evaluate the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A recent study published in Journal of Medicinal Chemistry explored the antibacterial properties of this compound against resistant strains of bacteria. The results indicated that it could serve as a lead compound for developing new antibiotics .

- Antifungal Activity Evaluation : Another study focused on its antifungal properties against Candida species. The findings showed promising results, suggesting further investigation into its use as an antifungal agent .

Research Applications

This compound has potential applications in:

Medicinal Chemistry : As a scaffold for synthesizing new therapeutic agents targeting bacterial and fungal infections.

Biological Research : Investigating its role in modulating specific biological pathways.

Material Science : Exploring its utility in developing new materials with antibacterial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.